Cas no 2229396-54-5 (1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropylmethanol)
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropylmethanol
- 2229396-54-5
- EN300-2000876
- [1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropyl]methanol
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- Inchi: 1S/C13H24O/c1-11(2)6-5-10(7-11)13(9-14)8-12(13,3)4/h10,14H,5-9H2,1-4H3
- InChI Key: AFVZYJPIBKOBDB-UHFFFAOYSA-N
- SMILES: OCC1(C2CCC(C)(C)C2)CC1(C)C
Computed Properties
- Exact Mass: 196.182715385g/mol
- Monoisotopic Mass: 196.182715385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.2Ų
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2000876-0.05g |
[1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropyl]methanol |
2229396-54-5 | 0.05g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-2000876-0.1g |
[1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropyl]methanol |
2229396-54-5 | 0.1g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-2000876-0.25g |
[1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropyl]methanol |
2229396-54-5 | 0.25g |
$1235.0 | 2023-09-16 | ||
| Enamine | EN300-2000876-0.5g |
[1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropyl]methanol |
2229396-54-5 | 0.5g |
$1289.0 | 2023-09-16 | ||
| Enamine | EN300-2000876-1.0g |
[1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropyl]methanol |
2229396-54-5 | 1g |
$1829.0 | 2023-06-02 | ||
| Enamine | EN300-2000876-2.5g |
[1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropyl]methanol |
2229396-54-5 | 2.5g |
$2631.0 | 2023-09-16 | ||
| Enamine | EN300-2000876-5.0g |
[1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropyl]methanol |
2229396-54-5 | 5g |
$5304.0 | 2023-06-02 | ||
| Enamine | EN300-2000876-10.0g |
[1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropyl]methanol |
2229396-54-5 | 10g |
$7866.0 | 2023-06-02 | ||
| Enamine | EN300-2000876-1g |
[1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropyl]methanol |
2229396-54-5 | 1g |
$1343.0 | 2023-09-16 | ||
| Enamine | EN300-2000876-5g |
[1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropyl]methanol |
2229396-54-5 | 5g |
$3894.0 | 2023-09-16 |
1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropylmethanol Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropylmethanol
Professional Introduction to Compound with CAS No. 2229396-54-5 and Product Name: 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropylmethanol
The compound with the CAS number 2229396-54-5 and the product name 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropylmethanol represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The molecular architecture of this compound includes a combination of cyclopentyl and cyclopropyl moieties, each substituted with methyl groups, which contributes to its distinct chemical properties and reactivity.
One of the most compelling aspects of this compound is its structural complexity, which makes it a valuable candidate for exploring novel synthetic pathways. The presence of multiple stereocenters in the molecule allows for the exploration of enantioselective synthesis, a critical factor in pharmaceutical development where the stereochemistry of a compound can significantly influence its biological activity. Recent advancements in asymmetric catalysis have enabled researchers to more efficiently produce enantiomerically pure forms of such complex molecules, opening up new possibilities for drug discovery.
In the realm of pharmaceutical research, 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropylmethanol has shown promise as a building block for more complex pharmacophores. Its stability under various reaction conditions makes it an ideal candidate for further functionalization. For instance, researchers have been exploring its utility in constructing novel heterocyclic compounds, which are known to exhibit a wide range of biological activities. The introduction of nitrogen or oxygen-containing heterocycles can lead to derivatives with enhanced binding affinity to biological targets, making them attractive candidates for therapeutic intervention.
The synthesis of this compound also highlights the importance of green chemistry principles in modern pharmaceutical research. By employing catalytic methods that minimize waste and energy consumption, chemists can achieve higher yields while reducing their environmental footprint. This aligns with the broader industry trend toward sustainable practices that balance efficiency with ecological responsibility. The use of recyclable catalysts and solvent-free reactions are just a few examples of how these principles are being integrated into the synthesis of complex molecules like 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropylmethanol.
Another area where this compound has shown significant potential is in the development of novel materials. Its unique structural features make it a candidate for applications in polymer science and material engineering. For instance, derivatives of this compound have been explored as monomers for creating high-performance polymers with tailored mechanical properties. These polymers could find applications in industries ranging from aerospace to automotive manufacturing, where lightweight and durable materials are highly valued.
The biological activity of 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropylmethanol has also been a subject of intense investigation. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. By modulating these interactions, researchers aim to develop new therapeutic agents that can address unmet medical needs. The compound’s ability to cross cell membranes efficiently further enhances its potential as a lead compound for drug discovery efforts.
Advances in computational chemistry have also played a crucial role in understanding the properties of this compound. Molecular modeling techniques allow researchers to predict how it will behave in different environments and how it might interact with biological targets. These predictions can then be validated through experimental studies, providing a powerful framework for rational drug design. By combining experimental data with computational insights, scientists can accelerate the discovery process and reduce the time required to bring new drugs to market.
The future prospects for 1-(3,3-dimethylcyclopentyl)-2,2-dimethylcyclopropylmethanol are vast and multifaceted. As our understanding of its properties grows, so too does its potential applications across multiple domains. Whether used as a building block for new drugs or as a component in advanced materials, this compound represents a testament to the ingenuity and innovation driving modern chemical research forward.
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